molecular formula C9H10O3 B1329651 2-(2-Hydroxyethoxy)benzaldehyde CAS No. 58214-97-4

2-(2-Hydroxyethoxy)benzaldehyde

Cat. No.: B1329651
CAS No.: 58214-97-4
M. Wt: 166.17 g/mol
InChI Key: BRKHBMRNJGJJDV-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)benzaldehyde is an organic compound with the molecular formula C9H10O3. It is a benzaldehyde derivative where the aldehyde group is substituted with a 2-(2-hydroxyethoxy) group. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

2-(2-Hydroxyethoxy)benzaldehyde can be synthesized through several methods. One common synthetic route involves the transesterification of salicylaldehyde with ethylene carbonate. This reaction is typically carried out under mild conditions to yield this compound . Another method involves the Dakin oxidation of 2-(2-hydroxyethoxy)phenol, which is obtained from the transesterification reaction . These methods are efficient and suitable for both laboratory and industrial production.

Chemical Reactions Analysis

2-(2-Hydroxyethoxy)benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-Hydroxyethoxy)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the development of biochemical assays and as a building block for biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is employed in the production of polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

2-(2-Hydroxyethoxy)benzaldehyde can be compared with other benzaldehyde derivatives such as:

Properties

IUPAC Name

2-phenoxyethyl formate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-8-11-6-7-12-9-4-2-1-3-5-9/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKHBMRNJGJJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10886256
Record name Ethanol, 2-phenoxy-, 1-formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10886256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58214-97-4
Record name Ethanol, 2-phenoxy-, 1-formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58214-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC404475
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-phenoxy-, 1-formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10886256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 0.2 mol of 2-hydroxybenzaldehyde, 0.2 mol of ethylene carbonate and 0.3 mol of tetraethylammonium bromide was heated at 140° C. for 2 hours. After cooling, the reaction mixture was taken up in ethyl acetate, washed with water, dried over MgSO4 and evaporated. The compound was purified by distillation.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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